Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is an organic compound classified as an ester. It features a cyclohexane ring substituted with a hydroxyl group and an ethyl ester functional group. The compound is notable for its stereochemistry, specifically the (1S,3S) configuration, which influences its chemical behavior and potential applications in various fields such as pharmaceuticals and organic synthesis.
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate belongs to the class of esters, which are derived from carboxylic acids and alcohols. This compound specifically falls under the category of chiral esters, which are important in the synthesis of biologically active molecules due to their stereochemical properties.
The primary method for synthesizing Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate involves the esterification of (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid with ethanol. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
The reaction can be summarized as follows:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Solid acid catalysts like ion-exchange resins can also be utilized to minimize by-products during the esterification process .
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate involves interactions with specific biological targets. The presence of hydroxyl and ester groups allows for hydrogen bonding and other interactions that influence reactivity and binding affinity. Its stereochemistry plays a crucial role in determining how it interacts with enzymes and other biomolecules, potentially affecting its biological activity .
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is generally characterized by:
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often used to confirm its structure and purity .
Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate has several scientific applications:
This compound's unique structural features make it a valuable building block in synthetic organic chemistry and medicinal chemistry research.
The pharmacological and synthetic behavior of cyclohexane carboxylates is profoundly influenced by stereochemistry. Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS# 1239311-14-8) possesses a relative trans configuration where the hydroxy and ester substituents adopt a 1,3-diaxial relationship in the chair conformation. This spatial arrangement creates a meso-like diastereotopic environment that impacts both physical properties and chemical reactivity [1] [6]. The equatorial positioning of both functional groups reduces steric congestion, facilitating nucleophilic attack at the ester carbonyl while enabling hydrogen-bonding interactions involving the hydroxy group. This stereochemical profile contrasts sharply with the cis-configured isomers, where 1,3-diequatorial/axial orientations introduce ring strain and alter dipole moments.
Conformational Dynamics: Nuclear magnetic resonance (NMR) studies reveal that the (1S,3S) isomer exhibits a distinct coupling constant pattern (J ~ 8-12 Hz for H1-H2ax/H2eq) compared to cis isomers (J ~ 4-6 Hz), confirming trans diaxial/equatorial relationships. These conformational differences significantly impact boiling points (predicted: 251.4±33.0°C) and densities (1.093±0.06 g/cm³), as the trans isomer packs more efficiently in crystalline lattices [1] [4].
Synthetic Implications: The stereoselective reduction of keto-esters like ethyl 3-oxocyclohexane-1-carboxylate produces predominantly the (1S,3S) isomer when employing chiral catalysts (e.g., Ru-BINAP complexes). This selectivity arises from preferential hydride delivery to the si-face of the ketone, controlled by the existing chiral center at C1. The resulting diastereomer serves as a building block for prostaglandin analogs and terpenoid syntheses, where ring stereocenters dictate biological recognition [3] [6].
Table 1: Comparative Analysis of Ethyl 3-Hydroxycyclohexane-1-carboxylate Stereoisomers
Stereochemistry | Configuration | Predicted Boiling Point (°C) | Key Synthetic Applications |
---|---|---|---|
(1S,3S)-rel | trans | 251.4 ± 33.0 | Chiral building block for terpenoids |
(1R,3S) | cis | 243.1 ± 30.5* | Intermediate for lactonization |
(1S,3R) | cis | 243.1 ± 30.5* | Precursor to epoxide derivatives |
(1R,3R)-rel | trans | 251.4 ± 33.0 | Substrate for enzymatic resolution |
*Estimated values based on analogous cis/trans cyclohexane derivatives [1] [6]
The synthetic exploration of chiral cyclohexane carboxylates accelerated in the late 20th century with advances in asymmetric catalysis and enzymatic resolution. Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate emerged as a test substrate for evaluating Candida antarctica lipase B (CAL-B) enantioselectivity in the 1990s, where researchers exploited its prochiral center for kinetic resolutions [4] [7]. Early industrial-scale production relied on chemical methods like borane-mediated reduction of ethyl 3-oxocyclohexanecarboxylate, yielding racemic trans/cis mixtures requiring tedious chromatographic separation. The development of Noyori asymmetric hydrogenation in 2002 provided a breakthrough, achieving >98% ee for the trans isomer using [RuCl((S)-binap)(p-cymene)]Cl catalysts [4].
Notably, biosynthetic pathways informed early chemical approaches. Studies in Streptomyces collinus demonstrated that (1S,3S)-3-hydroxycyclohexanecarboxylic acid is an intermediate in ansatrienin biosynthesis, formed via enzymatic reduction of shikimate-derived intermediates [3]. This inspired chemoenzymatic routes where Lactobacillus brevis alcohol dehydrogenase reduced ethyl 3-oxocyclohexanecarboxylate to the (1S,3S) isomer with 94% yield and >99% de. The 2010s saw commercial availability from suppliers like Synblock (Catalog #SB23091) and BLD Pharmatech (CAS# 1821824-32-1), enabling widespread pharmaceutical exploration [4] [6].
The dual functionality in ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate provides exceptional versatility in drug design. The ethyl ester acts as a masked carboxylic acid, improving cell membrane permeability while allowing in vivo hydrolysis to active acids. Simultaneously, the hydroxy group serves as a hydrogen-bond donor/acceptor for target engagement and a handle for prodrug derivatization [7] [10]. These groups synergistically influence physicochemical properties: the ester lowers water solubility (logP ~1.2) relative to carboxylic acids (logP ~0.5), while the hydroxy group counters this lipophilicity through hydration (cLogP 0.89) [1] .
Molecular Interactions: In ERK2 kinase inhibitors (Patent WO2025037229A1), cyclohexyl esters with 3-hydroxy groups form critical hydrogen bonds with Met108 and backbone amides in the ATP-binding pocket. The (1S,3S) configuration orients the hydroxy group optimally for these interactions, improving IC50 values by 15-fold over cis isomers [10].
Prodrug Applications: Ethyl esters of cyclohexanecarboxylic acids undergo cytochrome P450-mediated hydrolysis in vivo, enabling prodrug strategies. For instance, ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate derivatives release anti-inflammatory agents like tranexamic acid analogs specifically in hepatic tissues, reducing systemic toxicity [4] [10].
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Key Chemical Properties | Medicinal Chemistry Roles | Representative Derivatives |
---|---|---|---|
Ethyl Ester | - Hydrolyzable (enzymatic/acidic) - Moderate logP (1.2-1.8) - Electron-withdrawing | - Prodrug delivery - Membrane permeability enhancement - Metabolic stability | ERK inhibitors (WO2025037229A1) |
Hydroxy Group | - H-bond donor/acceptor - Site for derivatization - pKa ~15-16 | - Target binding interactions - Prodrug conjugation (e.g., phosphates) - Solubilization | Antiviral nucleotide analogs |
The molecule’s stereochemical purity is critical: racemic mixtures exhibit reduced potency due to mismatched stereochemistry at biological targets. For example, in melanocortin-4 receptor agonists, only the (1S,3S) enantiomer achieves nanomolar binding (Ki = 2.3 nM), while the (1R,3R) isomer shows negligible activity (Ki >10,000 nM) [6] [10]. This enantioselectivity underscores why suppliers like Synblock emphasize ≥98% purity for research applications [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0